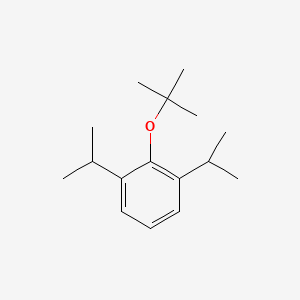
2-(tert-Butoxy)-1,3-diisopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-1,3-diisopropylbenzene: is an organic compound characterized by the presence of a tert-butoxy group and two isopropyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene typically involves the alkylation of 1,3-diisopropylbenzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butoxy)-1,3-diisopropylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(tert-Butoxy)-1,3-diisopropylbenzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-1,3-diisopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The isopropyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
Comparación Con Compuestos Similares
tert-Butylbenzene: Lacks the isopropyl groups, resulting in different reactivity and applications.
1,3-Diisopropylbenzene: Lacks the tert-butoxy group, leading to variations in chemical behavior.
tert-Butylphenol: Contains a hydroxyl group instead of the isopropyl groups, affecting its chemical properties
Uniqueness: 2-(tert-Butoxy)-1,3-diisopropylbenzene stands out due to the combination of the tert-butoxy group and the isopropyl groups on the benzene ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C16H26O |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3 |
Clave InChI |
DIJATWAUVFZRSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


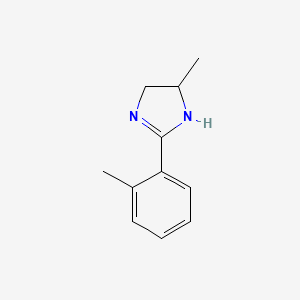

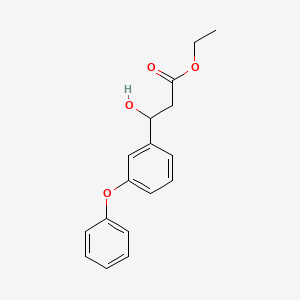


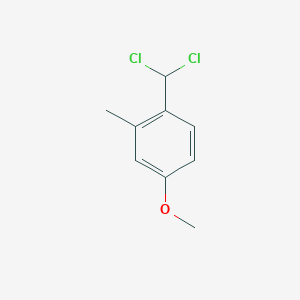

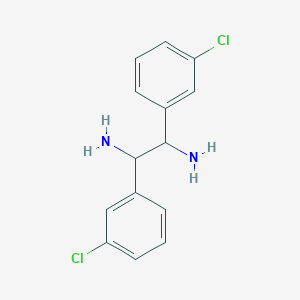


![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)
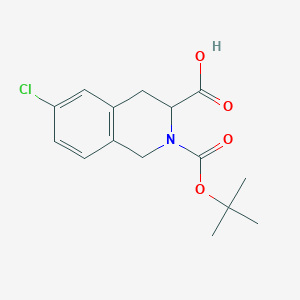

![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
